molecular formula C21H26N4O2 B2976010 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE CAS No. 573696-79-4

2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE

Cat. No.: B2976010
CAS No.: 573696-79-4
M. Wt: 366.465
InChI Key: WQQIXFOUKOQUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE is a complex organic compound that features a quinoxaline core with a piperidine substituent

Scientific Research Applications

2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The piperidine substituent may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)PYRIDIN-2-YL]ACETATE
  • 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)BENZOTHIAZOL-2-YL]ACETATE

Uniqueness

2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylbutyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-15(2)14-27-21(26)16(13-22)19-20(25-11-7-4-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIXFOUKOQUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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